molecular formula C27H48I2N2O B12296808 2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide

2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide

Cat. No.: B12296808
M. Wt: 670.5 g/mol
InChI Key: FVCWXCOTQNRSPA-UHFFFAOYSA-L
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Description

The compound “2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: to form the naphthoquinoline core.

    Alkylation reactions: to introduce the pyrrolidin-1-ium group.

    Hydrogenation reactions: to achieve the desired level of saturation in the hydrocarbon chains.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch processing: for small-scale synthesis.

    Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully saturated hydrocarbons.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Possible use as a therapeutic agent or in the formulation of new drugs.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which the compound exerts its effects can involve:

    Molecular Targets: Interaction with specific proteins, enzymes, or receptors.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolines: Compounds with a similar core structure but different functional groups.

    Pyrrolidines: Compounds containing the pyrrolidine ring but lacking the naphthoquinoline core.

Uniqueness

The unique combination of functional groups and the specific arrangement of atoms in the compound may confer distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H48I2N2O

Molecular Weight

670.5 g/mol

IUPAC Name

2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide

InChI

InChI=1S/C27H48N2O.2HI/c1-26-13-11-22(28(3)15-5-6-16-28)20-21(26)9-10-23-24(26)12-14-27(2)25(23)8-7-17-29(27,4)18-19-30;;/h9,22-25,30H,5-8,10-20H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

FVCWXCOTQNRSPA-UHFFFAOYSA-L

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC[N+]4(C)CCO)C)[N+]5(CCCC5)C.[I-].[I-]

Origin of Product

United States

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